(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: is a versatile chemical compound with the molecular formula C14H18N4OS2 and a molecular weight of 322.45 g/mol
Mechanism of Action
- For instance, imidazole-containing compounds (such as 1,2,4-triazoles) often interact with enzymes like cytochrome P450 (CYP-450) or other proteins involved in biological processes . These interactions can influence cellular functions.
Target of Action
: Amini, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as potential aromatase inhibitors. BMC Chemistry, 16(1), 1-12. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylthiazole and 5-methyl-1,3,4-thiadiazole, which are subjected to various reaction conditions to form the final product. Common synthetic routes may involve:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions.
Coupling Reactions: The thiazole and thiadiazole rings are coupled with piperidine derivatives through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and catalyst usage are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylthiazol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: shares structural similarities with other thiazole and thiadiazole derivatives.
This compound: can be compared with compounds such as 2,4-dimethylthiazole and 5-methyl-1,3,4-thiadiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-8-12(20-9(2)15-8)14(19)18-6-4-11(5-7-18)13-17-16-10(3)21-13/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLMBNTXKODTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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